

thermodynamic properties of 2-methylpentane

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Compound of Interest

Compound Name: 2-Methylpentane

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An In-depth Technical Guide to the Thermodynamic Properties of **2-Methylpentane**

Abstract

2-Methylpentane (isohexane), a branched-chain alkane with the chemical formula C_6H_{14} , is a vital component in various industrial applications, including its use as a solvent, a constituent in gasoline, and in the formulation of consumer products like glues and cleaning agents.^{[1][2]} A thorough understanding of its thermodynamic properties is paramount for the design, optimization, and safe operation of chemical processes in research and manufacturing. This guide provides a comprehensive overview of the core thermodynamic properties of **2-methylpentane**, detailing critically evaluated data, the experimental methodologies for their determination, and the authoritative sources that underpin this knowledge. This document is intended for researchers, chemical engineers, and drug development professionals who require reliable data and a deep understanding of the principles governing the behavior of this compound.

Introduction: The Significance of 2-Methylpentane

2-Methylpentane is a structural isomer of hexane, characterized by a methyl group attached to the second carbon of a pentane chain.^[2] This branching distinguishes its physical and chemical behavior from its straight-chain counterpart, n-hexane, influencing properties such as boiling point and viscosity. In industrial settings, particularly in pharmaceuticals and specialty chemicals, precise control over process variables like temperature and pressure is critical. This control is fundamentally reliant on accurate thermodynamic data. Whether designing a distillation column for solvent purification, modeling reaction kinetics, or ensuring safe storage

and transport, the enthalpy, entropy, heat capacity, and phase behavior of **2-methylpentane** are indispensable parameters.

This guide moves beyond a simple tabulation of values. It aims to provide a field-proven perspective on why these properties are crucial, how they are reliably measured, and where to source the most trustworthy data, thereby grounding theoretical knowledge in practical application.

Core Thermodynamic and Physical Properties

The behavior of **2-methylpentane** in any system is governed by a set of fundamental properties. The data presented here are drawn from critically evaluated sources to ensure the highest degree of accuracy for modeling and design purposes.

Fundamental Constants and Phase Behavior

These properties define the state and phase transitions of **2-methylpentane** under various conditions. They are the initial parameters required for nearly all process simulations and safety assessments.

Property	Value	Source
Molecular Weight	86.1754 g/mol	[NIST[3]]
Normal Boiling Point	60.2 - 62 °C (333.3 - 335.15 K)	[Chemcasts[4], Sigma-Aldrich, ChemicalBook[5]]
Melting Point	-154 °C (119.15 K)	[Sigma-Aldrich, ChemicalBook[5], Chemcasts[4]]
Density (liquid, 25°C)	0.653 g/mL	[Sigma-Aldrich, ChemicalBook[5]]
Vapor Density (vs. air)	3.0	[Sigma-Aldrich, PubChem[6]]

Critical Properties

The critical point represents the terminus of the vapor-liquid equilibrium curve. Above the critical temperature and pressure, a distinct liquid and gas phase do not exist. This data is essential for applications involving supercritical fluids and for developing accurate equations of state.

Property	Value	Source
Critical Temperature (Tc)	224.55 °C (497.7 K)	[Chemcasts[4], NIST[7]]
Critical Pressure (Pc)	30.4 bar (3.04 MPa)	[Chemcasts[4]]
Critical Volume (Vc)	0.368 m ³ /kmol	[Chemcasts[4]]
Acentric Factor (ω)	0.2797	[Chemcasts[4]]

Enthalpy, Entropy, and Heat Capacity

These properties are central to the First and Second Laws of Thermodynamics, governing energy balances, reaction spontaneity, and thermal responses.

Standard Enthalpy of Formation ($\Delta_f H^\circ$) The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states (298.15 K and 1 bar). It is the cornerstone for calculating the heat of any chemical reaction.

Phase	$\Delta_f H^\circ$ (kJ/mol)	Source
Gas	-174.4 ± 0.8	[NIST[8]]
Liquid	-204.3 ± 1.0	[NIST[3][9]]

Standard Molar Entropy (S°) Standard molar entropy quantifies the degree of molecular disorder for one mole of a substance at standard conditions. It is used with enthalpy to calculate the Gibbs Free Energy and predict the equilibrium position of a reaction.

Phase	S° (J/mol·K)	Source
Liquid	290.58	[NIST[3][9]]

Molar Heat Capacity (Cp) Heat capacity is the amount of heat required to raise the temperature of a substance. As it is temperature-dependent, it is crucial for calculating enthalpy and entropy changes over a range of process temperatures.

Phase	Temperature (K)	Cp (J/mol·K)	Source
Gas	298.15	142.2 ± 0.2	[NIST[8]]
Gas	400	183.51	[NIST[8]]
Gas	500	219.83	[NIST[8]]
Liquid	298.15	192.63	[Chemcasts[4]]

Enthalpy of Vaporization ($\Delta_{\text{vap}}H$) This is the energy required to transform one mole of liquid into gas at a given pressure. It is a critical parameter for designing evaporators, condensers, and distillation processes. At 25°C, the enthalpy of vaporization is 27.89 kJ/mol.[6]

Experimental Determination: A Methodological Overview

The trustworthiness of thermodynamic data is directly linked to the rigor of the experimental methods used for its measurement. This section outlines the principles and workflows for determining key properties of **2-methylpentane**, reflecting the self-validating systems required for scientific integrity.

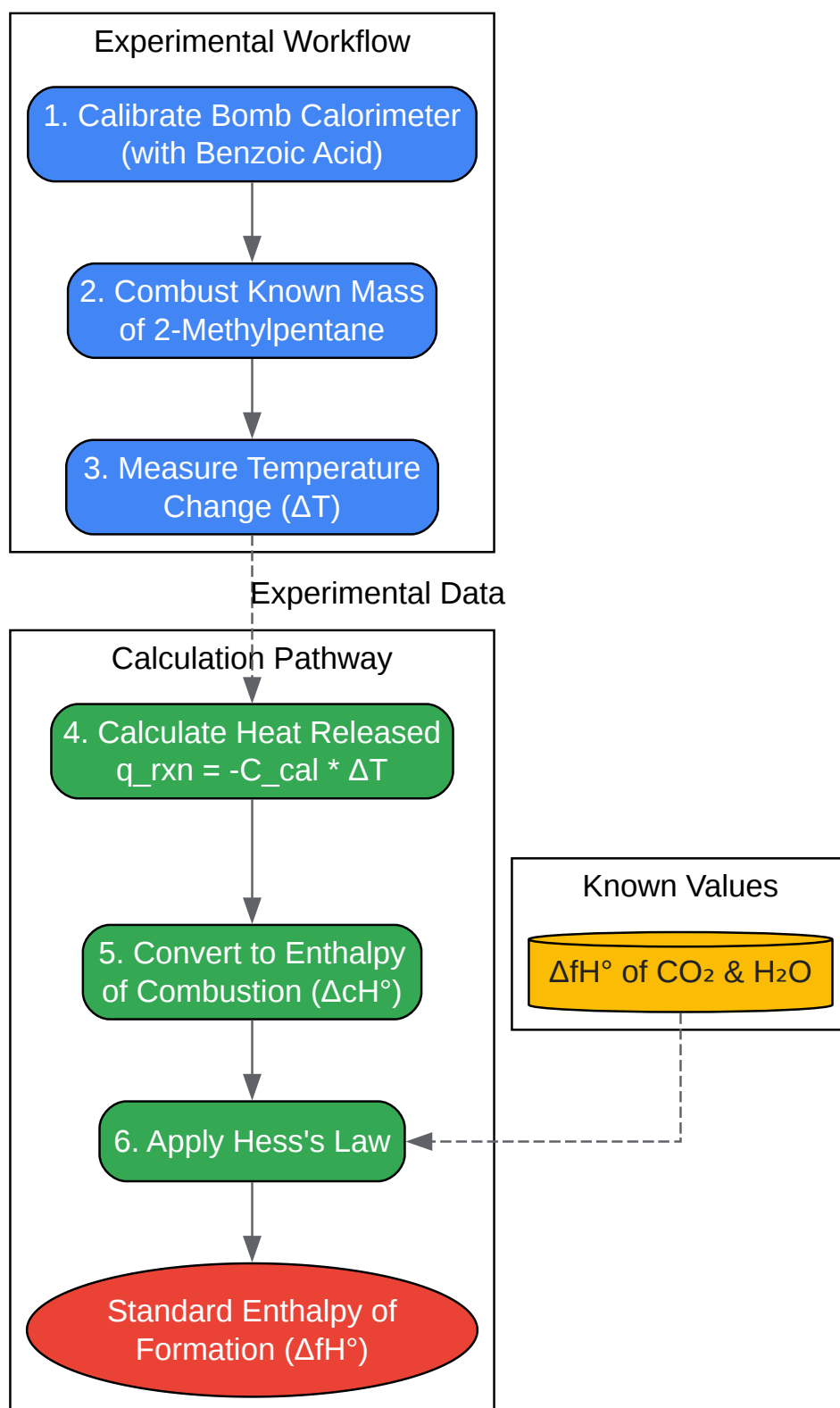
Calorimetry: Measuring the Heat of Reactions

Calorimetry is the science of measuring heat flow associated with chemical reactions or physical changes.[10][11] The choice of calorimeter depends on the process being studied.

Protocol: Determining Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of an organic compound like **2-methylpentane** is not measured directly. Instead, it is calculated from its experimentally determined enthalpy of combustion using Hess's Law. A constant-volume "bomb" calorimeter is the instrument of choice for this measurement.[11][12]

- Step 1: Calibration. The heat capacity (C_{cal}) of the calorimeter is determined by combusting a substance with a precisely known enthalpy of combustion, typically benzoic acid. This step is critical as it accounts for the heat absorbed by the entire apparatus.
- Step 2: Sample Preparation. A known mass of high-purity **2-methylpentane** is placed in a crucible inside the steel "bomb," which is then sealed and pressurized with pure oxygen.
- Step 3: Combustion and Data Acquisition. The bomb is submerged in a known volume of water in an insulated container. The sample is ignited electrically, and the temperature of the water is meticulously recorded over time until it reaches a maximum and begins to cool.
- Step 4: Calculation of Heat of Combustion (Δ_cU). The heat released by the reaction (q_{rxn}) is calculated from the measured temperature change (ΔT) and the calorimeter's heat capacity: q_{rxn} = -C_{cal} * ΔT. This value represents the change in internal energy (ΔU) because the process occurs at constant volume.
- Step 5: Conversion to Enthalpy of Combustion (Δ_cH). The enthalpy change is calculated from the internal energy change using the relation ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.
- Step 6: Application of Hess's Law. The standard enthalpy of formation of **2-methylpentane** is calculated using its combustion reaction and the known standard enthalpies of formation of CO₂(g) and H₂O(l).
 - $\text{C}_6\text{H}_{14}(\text{l}) + 9.5 \text{ O}_2(\text{g}) \rightarrow 6 \text{ CO}_2(\text{g}) + 7 \text{ H}_2\text{O}(\text{l})$
 - $\Delta_c H^\circ = [6 * \Delta_f H^\circ(\text{CO}_2) + 7 * \Delta_f H^\circ(\text{H}_2\text{O})] - [\Delta_f H^\circ(\text{C}_6\text{H}_{14}) + 9.5 * \Delta_f H^\circ(\text{O}_2)]$
 - Since Δ_fH°(O₂) is zero by definition, the equation is rearranged to solve for Δ_fH°(C₆H₁₄).



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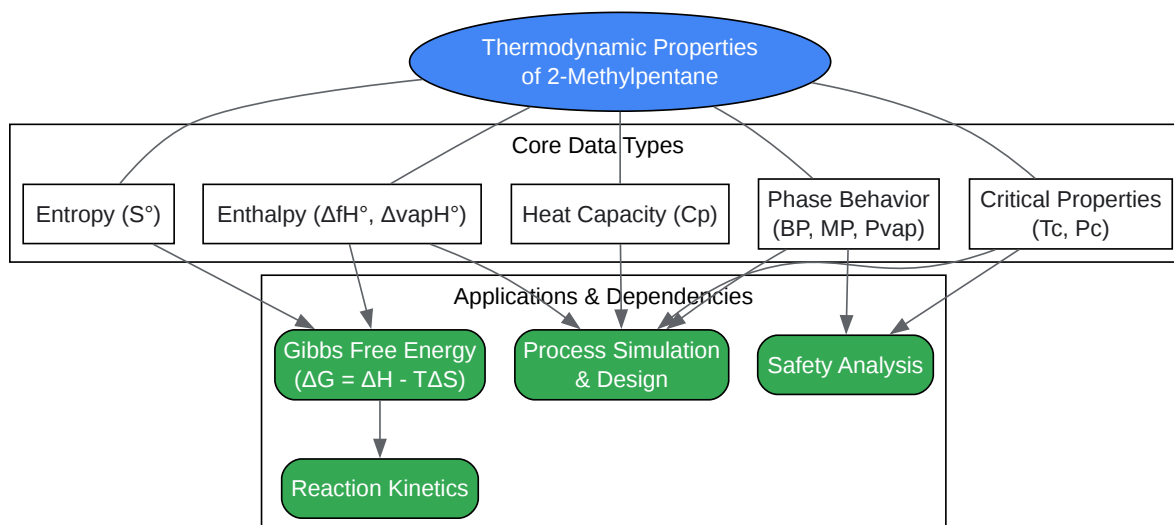
Caption: Workflow for determining $\Delta_f H^\circ$ via bomb calorimetry and Hess's Law.

Authoritative Data Sources and Their Significance

In scientific research and industrial design, the source of data is as important as the data itself. The use of non-validated or outdated information can lead to significant errors in process modeling, resulting in inefficiencies or safety hazards. The following resources are considered authoritative for thermodynamic properties.

- NIST Chemistry WebBook: Maintained by the U.S. National Institute of Standards and Technology, the WebBook is a comprehensive public database containing critically evaluated data for thousands of chemical compounds.[\[3\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[13\]](#)[\[14\]](#) It is a primary source for fundamental thermochemical data such as enthalpy of formation and heat capacity.[\[15\]](#)
- DIPPR® Project 801: The Design Institute for Physical Properties (DIPPR), a consortium of the American Institute of Chemical Engineers (AIChE), manages what is often called the "Gold Standard" in pure-component physical property data.[\[16\]](#)[\[17\]](#) This database is the result of a rigorous, multi-expert evaluation process, ensuring that the recommended values are thermodynamically consistent and based on the best available experimental data.[\[18\]](#)[\[19\]](#) For industrial applications, DIPPR is an indispensable resource.

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Caption: Interrelationship of core thermodynamic properties and their applications.

Conclusion

The thermodynamic properties of **2-methylpentane** are foundational to its application across scientific and industrial domains. This guide has presented a curated set of critically evaluated data for its key properties, including enthalpy of formation, entropy, heat capacity, and phase behavior. Furthermore, it has contextualized this data by detailing the robust experimental methodologies, such as bomb calorimetry, that ensure its validity. By emphasizing the importance of authoritative sources like the NIST WebBook and the DIPPR 801 database, this document provides researchers and engineers with the tools necessary for accurate process modeling, safe handling, and innovative research involving **2-methylpentane**.

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